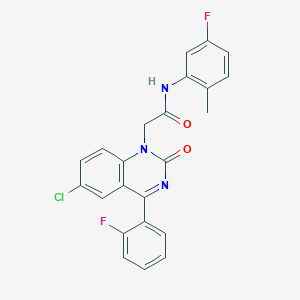
N-(4-Pyridin-4-ylbutan-2-yl)but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Pyridin-4-ylbutan-2-yl)but-2-ynamide, also known as PBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PBTA is a member of the alkyne family and is primarily used as a building block for the synthesis of various organic compounds.
科学研究应用
N-(4-Pyridin-4-ylbutan-2-yl)but-2-ynamide has been widely used in various scientific research fields due to its unique chemical properties. It is primarily used as a building block for the synthesis of various organic compounds, including but not limited to, fluorescent dyes, pharmaceuticals, and ligands for metal complexes. This compound has also been used in the synthesis of various heterocyclic compounds, which have potential applications in drug discovery.
作用机制
The mechanism of action of N-(4-Pyridin-4-ylbutan-2-yl)but-2-ynamide is not well understood. However, it is believed that this compound acts as a nucleophile and undergoes various reactions with electrophilic compounds. This compound has been shown to undergo cycloaddition reactions with various compounds, including alkenes and alkynes, to form heterocyclic compounds.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit cytotoxic activity against various cancer cell lines. This compound has also been shown to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent.
实验室实验的优点和局限性
One of the main advantages of using N-(4-Pyridin-4-ylbutan-2-yl)but-2-ynamide in lab experiments is its ease of synthesis and purification. This compound can be synthesized using a simple and efficient method, and it can be purified using standard purification techniques. Another advantage of using this compound is its versatility in the synthesis of various organic compounds.
However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to exhibit cytotoxic activity against various cancer cell lines, which may limit its use in certain experiments. Additionally, this compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research and development of N-(4-Pyridin-4-ylbutan-2-yl)but-2-ynamide. One potential area of research is the synthesis of this compound derivatives with improved chemical and biological properties. Another area of research is the study of the mechanism of action of this compound and its potential applications in drug discovery. Additionally, the use of this compound in the synthesis of fluorescent dyes and ligands for metal complexes can be further explored.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is primarily used as a building block for the synthesis of various organic compounds and has been shown to exhibit cytotoxic activity against various cancer cell lines. While there are limitations to the use of this compound in certain experiments, its versatility and ease of synthesis make it a valuable tool for researchers in various scientific fields.
合成方法
N-(4-Pyridin-4-ylbutan-2-yl)but-2-ynamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-bromobutan-2-one with 4-pyridylacetylene in the presence of a base such as potassium carbonate. The resulting product is then subjected to further purification steps to obtain pure this compound. This method has been optimized to produce high yields of this compound with excellent purity.
属性
IUPAC Name |
N-(4-pyridin-4-ylbutan-2-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-4-13(16)15-11(2)5-6-12-7-9-14-10-8-12/h7-11H,5-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSNSFJIUUNSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)CCC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2746053.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylsulfonyl)benzamide](/img/structure/B2746054.png)
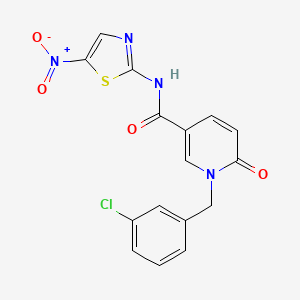
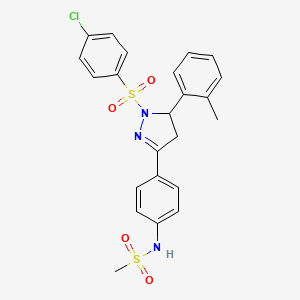
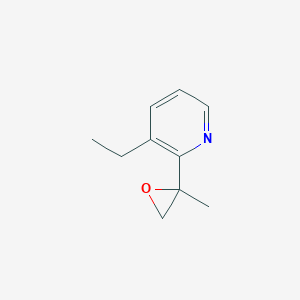
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2746063.png)


![2-cyclopentyl-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2746066.png)
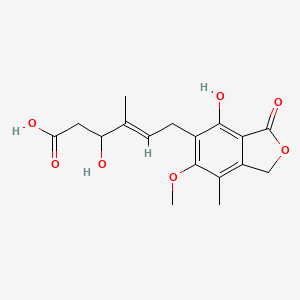

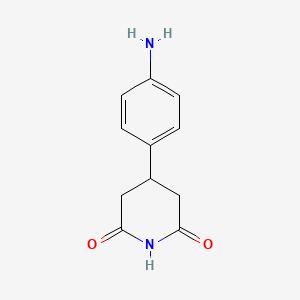
![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2746075.png)
